Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol
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Overview
Description
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol is a chemical compound with the molecular formula C32H28ClOP and a molecular weight of 494.990881 g/mol . This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol typically involves the reaction of tetraphenylphosphonium chloride with 4-chloro-3,5-xylenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chloro-3,5-xylenol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane permeability and mitochondrial function.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol exerts its effects involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell death in microbial organisms. In cancer cells, it may interfere with mitochondrial function, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylarsonium chloride
Comparison
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol is unique due to the presence of the 4-chloro-3,5-xylenol moiety, which imparts specific chemical and biological properties. Compared to other tetraphenylphosphonium salts, this compound exhibits enhanced antimicrobial and anticancer activities .
Properties
CAS No. |
94230-92-9 |
---|---|
Molecular Formula |
C32H28ClOP |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C8H9ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(10)4-6(2)8(5)9/h1-20H;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
LNDXVSQDLFXOKU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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